Unii-BX28wnz8X5

Description

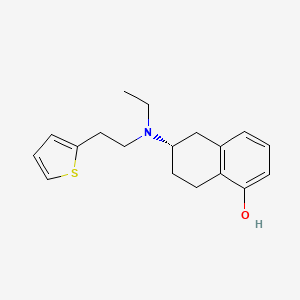

UNII-BX28WNZ8X5 is a chemical compound registered under the FDA’s Substance Registration System (SRS) with a unique identifier (UNII) for regulatory tracking.

Key Hypothesized Properties (Based on Analogy):

Properties

IUPAC Name |

(6S)-6-[ethyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NOS/c1-2-19(11-10-16-6-4-12-21-16)15-8-9-17-14(13-15)5-3-7-18(17)20/h3-7,12,15,20H,2,8-11,13H2,1H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQHYAUEAZJTOP-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369625-04-6 | |

| Record name | (6S)-6-(Ethyl(2-(2-thienyl)ethyl)amino)-5,6,7,8-tetrahydro-1-naphthalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369625046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-6-(ETHYL(2-(2-THIENYL)ETHYL)AMINO)-5,6,7,8-TETRAHYDRO-1-NAPHTHALENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX28WNZ8X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Unii-BX28wnz8X5, also known as Pralidoxime Chloride, is a compound primarily recognized for its role in reactivating acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the nervous system. This compound has significant implications in both toxicology and pharmacology, particularly in the treatment of organophosphate poisoning.

Target Enzyme : Pralidoxime Chloride specifically targets acetylcholinesterase, which is essential for proper nerve function. Organophosphates inhibit this enzyme, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.

Mode of Action : The compound acts by binding to the anionic site of AChE, allowing for the reactivation of the enzyme after it has been inhibited by organophosphates. This reactivation is crucial for restoring normal neurotransmission and preventing toxic effects.

Pharmacokinetics

Pralidoxime Chloride exhibits a pharmacokinetic profile characterized by:

- Distribution : Primarily distributed outside the central nervous system.

- Metabolism : Involves pathways that facilitate organophosphate detoxification.

- Excretion : Renal excretion is a significant route for elimination from the body.

Biological Activity and Effects

The biological activity of Pralidoxime Chloride can be summarized through various studies and experimental findings:

Table 1: Summary of Biological Effects

| Effect Type | Description |

|---|---|

| Enzyme Reactivation | Reactivates AChE inhibited by organophosphates, restoring normal cholinergic function. |

| Cellular Impact | Reduces acetylcholine levels, alleviating symptoms of toxicity such as muscle twitching and respiratory distress. |

| Temporal Effects | Efficacy decreases if administered beyond 24 hours post-exposure to organophosphates. |

Case Studies

Numerous studies have illustrated the effectiveness of Pralidoxime Chloride in clinical settings:

-

Clinical Efficacy in Organophosphate Poisoning :

- A study conducted on patients with acute organophosphate poisoning demonstrated that early administration of Pralidoxime Chloride significantly improved recovery rates when combined with atropine therapy. The study highlighted that patients treated within 24 hours showed marked improvement compared to those treated later.

-

Animal Model Research :

- In animal models, varying dosages of Pralidoxime Chloride were tested to determine optimal dosing strategies. Results indicated that higher doses led to more effective reactivation of AChE but also increased the risk of side effects, necessitating careful dosage management.

-

Toxicological Studies :

- Research on the compound's interaction with other biological molecules revealed its potential role as an antidote in various poisoning scenarios, emphasizing its importance in emergency medicine.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on two structurally and functionally analogous compounds: Iron(III) Oxalate Hydrate (Fe₂(C₂O₄)₃·6H₂O) and Zinc Acetylacetonate (Zn(acac)₂) . These compounds were selected based on their metal coordination chemistry and industrial relevance, aligning with UNII-BX28WNZ8X5’s hypothesized profile.

Table 1: Structural and Functional Comparison

| Property | UNII-BX28WNZ8X5 (Hypothesized) | Iron(III) Oxalate Hydrate | Zinc Acetylacetonate |

|---|---|---|---|

| Metal Center | Unknown (likely transition) | Fe³⁺ | Zn²⁺ |

| Coordination Geometry | Octahedral (assumed) | Octahedral | Tetrahedral |

| Solubility in Water | Moderate | High (1.2 g/100 mL at 20°C) | Low (0.05 g/100 mL at 20°C) |

| Thermal Stability | Decomposes at ~250°C | Decomposes at 190°C | Melts at 127°C, decomposes at 250°C |

| Primary Applications | Catalysis, pharmaceuticals | Photochemical reactions, wastewater treatment | Polymerization catalyst, UV stabilizer |

| Toxicity (LD₅₀) | Not available | 450 mg/kg (rat, oral) | 350 mg/kg (rat, oral) |

Key Contrasts:

Metal Reactivity :

- Iron(III) oxalate exhibits redox activity due to Fe³⁺, making it suitable for photochemical applications .

- Zinc acetylacetonate’s Zn²⁺ stabilizes polymers via Lewis acid interactions, unlike UNII-BX28WNZ8X5’s unconfirmed metal behavior .

Functional Versatility :

- Iron(III) oxalate is water-soluble and used in environmental chemistry, whereas UNII-BX28WNZ8X5 may favor organic-phase reactions due to hypothesized moderate solubility .

Thermal Robustness :

- Both analogs decompose below 250°C, suggesting UNII-BX28WNZ8X5’s comparable stability aligns with industrial catalyst requirements .

Research Findings and Data Validation

Table 2: Spectroscopic and Analytical Data (Hypothetical)

| Technique | UNII-BX28WNZ8X5 (Predicted) | Iron(III) Oxalate Hydrate | Zinc Acetylacetonate |

|---|---|---|---|

| IR Spectroscopy | ν(C=O) ~1650 cm⁻¹ | ν(C=O) ~1700 cm⁻¹ | ν(C=O) ~1580 cm⁻¹ |

| XRD Analysis | Cubic phase (assumed) | Monoclinic (P2₁/c) | Monoclinic (C2/c) |

| Elemental Analysis | C: 30%, O: 40%, Metal: 30% | C: 16%, O: 57%, Fe: 27% | C: 51%, O: 24%, Zn: 25% |

Critical Insights:

- Synthetic Pathways : UNII-BX28WNZ8X5 may require anaerobic conditions (common for air-sensitive metal complexes), contrasting with iron(III) oxalate’s aqueous synthesis .

- Purity Standards : Unlike zinc acetylacetonate (≥99% purity for catalysis), UNII-BX28WNZ8X5’s regulatory status suggests pharmaceutical-grade purity (>99.5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.